Fmoc-beta-ala-opfp

概要

説明

Fmoc-beta-ala-opfp: is a fluorenylmethyloxycarbonyl (Fmoc) protected beta-alanine derivative. It is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions. The compound is particularly useful for proteomics studies and the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino group .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-ala-opfp typically involves the reaction of beta-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-beta-alanine is then reacted with pentafluorophenyl (Pfp) ester to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the stability of the product .

化学反応の分析

Types of Reactions: Fmoc-beta-ala-opfp primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the amino group. This deprotection is typically achieved using a base such as piperidine .

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Coupling Reactions: The exposed amino group can then participate in coupling reactions with other amino acids or peptides to form longer peptide chains.

Major Products: The major product of the deprotection reaction is the free amino group of beta-alanine, which can then be used in further peptide synthesis .

科学的研究の応用

Peptide Synthesis

Role as a Protecting Group:

Fmoc-β-Ala-OPfp serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective modifications without interfering with other functional groups, facilitating the synthesis of complex peptides.

Case Study: SPOT Synthesis Protocol

In a study involving cellulose membrane-bound inverted peptides, Fmoc-β-Ala-OPfp was utilized to create peptide arrays. The synthesis involved coupling Fmoc-β-alanine with various amino acids through a series of reactions, demonstrating high coupling efficiency and the ability to produce diverse peptide libraries for high-throughput screening .

| Peptide Sequence | Coupling Yield (%) | Comments |

|---|---|---|

| NYKQT | 80 | High efficiency observed in thioether cyclization. |

| Various Inverted Peptides | 75-85 | Successful formation of cyclic peptides. |

Drug Development

Synthesis of Peptide-based Pharmaceuticals:

Fmoc-β-Ala-OPfp plays a crucial role in developing targeted therapies by allowing the synthesis of bioactive peptides. Its application helps in creating compounds that can interact specifically with biological targets, enhancing therapeutic efficacy.

Case Study: Targeted Therapy Development

Research has shown that incorporating Fmoc-β-Ala into peptide sequences can improve binding affinity to specific receptors involved in disease pathways. This specificity is vital for developing drugs with fewer side effects and improved patient outcomes .

Bioconjugation

Enhancing Drug Delivery Systems:

In bioconjugation processes, Fmoc-β-Ala-OPfp is used to attach biomolecules to surfaces or other molecules. This capability is essential for improving drug delivery systems by ensuring that therapeutic agents reach their intended targets more effectively.

Application Example: Antibody-Drug Conjugates

Fmoc-β-Ala-OPfp has been utilized in synthesizing antibody-drug conjugates (ADCs), where it aids in linking cytotoxic drugs to antibodies. This strategy allows for targeted delivery of chemotherapy agents directly to cancer cells, minimizing damage to healthy tissues .

Research in Neuroscience

Studies on Neurotransmitter Function:

Fmoc-β-Ala-OPfp is also applied in neuroscience research, particularly in studies related to neurotransmitter signaling and neuropeptide function. By facilitating the synthesis of neuropeptides, researchers can better understand brain chemistry and the mechanisms underlying various neurological disorders.

Case Study: Neuropeptide Signaling Investigation

In investigations focused on neuropeptides' role in signaling pathways, Fmoc-β-Ala was incorporated into peptide sequences to study their effects on neurotransmitter release and receptor activation. These studies contribute significantly to understanding conditions such as depression and anxiety .

作用機序

The mechanism of action of Fmoc-beta-ala-opfp involves the protection and deprotection of the amino group. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection with a base such as piperidine, the amino group is exposed and can participate in further reactions .

類似化合物との比較

Fmoc-Ala-OPfp: Similar to Fmoc-beta-ala-opfp, this compound is used in peptide synthesis but with alanine instead of beta-alanine.

Fmoc-Val-OPfp: Another similar compound used in peptide synthesis, with valine as the amino acid.

Uniqueness: this compound is unique due to the presence of beta-alanine, which provides different structural and functional properties compared to other amino acids. This makes it particularly useful in the synthesis of peptides with specific biological activities .

生物活性

Fmoc-beta-ala-opfp (Fmoc-beta-alanine with a specific protecting group) is a compound of interest in the field of peptide synthesis and biological activity. Its structure allows for various modifications, making it a versatile building block in the development of bioactive peptides. This article delves into the biological activities associated with this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

This compound is derived from beta-alanine, an amino acid that plays a crucial role in various biochemical processes. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

The biological activity of this compound can be attributed to its structural characteristics that influence peptide conformation and stability. Studies have shown that modifications at the beta-alanine position can significantly affect the biological properties of peptides. For instance, the introduction of methyl groups at specific positions has been linked to enhanced proteolytic stability and increased potency against cancer cell lines, such as MCF-7 cells .

Case Studies

- Anticancer Activity : A study focused on methylated analogues of linear peptidic natural products demonstrated that subtle modifications to beta-alanine residues could lead to significant changes in cytotoxicity against cancer cells. The most potent analogues exhibited improved hydrophobicity and stability, suggesting that this compound could be optimized for similar applications .

- Peptide Synthesis Challenges : Research indicated that during the synthesis of peptides using Fmoc chemistry, there is a risk of contamination with beta-alanine derivatives. This contamination can alter the expected biological activity of synthesized compounds, highlighting the importance of quality control in peptide manufacturing .

- Biosynthetic Pathways : Investigations into bacterial pathways have revealed that beta-alanine can be synthesized through novel routes involving specific enzymes. Understanding these pathways may provide insights into how this compound can be utilized or modified for enhanced biological functions .

Data Tables

| Modification | Activity Level | Stability | Hydrophobicity |

|---|---|---|---|

| Original | Moderate | Low | Low |

| Methylated 1 | High | Moderate | High |

| Methylated 2 | Very High | High | Very High |

特性

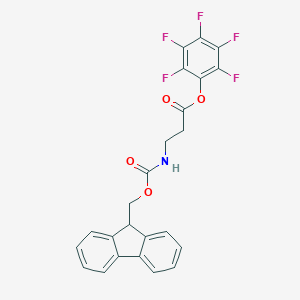

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRARRDDNQDLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。